Tbtdc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

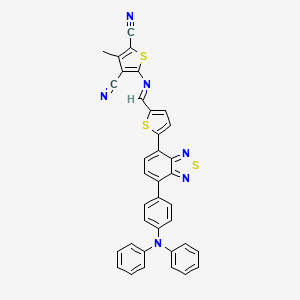

TBTDC (5-(((5-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)methylene)amino)-3-methylthiophene-2,4-dicarbonitrile) is a multifunctional organic photosensitizer with aggregation-induced emission (AIE) characteristics . Its molecular formula is C₃₆H₂₂N₆S₃, with a molecular weight of 634.8 g/mol . This compound exhibits bright near-infrared-II (NIR-II) fluorescence emission (maximum at 825 nm), high photothermal conversion efficiency, and efficient reactive oxygen species (ROS) generation under light irradiation, making it suitable for photodynamic therapy (PDT) and bioimaging applications .

This compound nanoparticles (NPs), formed by encapsulating this compound in Pluronic F-127, demonstrate superior biocompatibility, low cytotoxicity, and enhanced cellular uptake compared to free this compound . These NPs exhibit a hydrodynamic diameter of ~74 nm, a polydispersity index of ~0.17, and a broad absorption range up to 750 nm . In preclinical studies, this compound NPs have shown remarkable efficacy in cancer therapy (e.g., breast, lung) and inflammatory skin diseases (e.g., psoriasis) through multimodal imaging-guided PDT-PTT (photothermal therapy) synergy .

准备方法

Industrial Synthesis via Aqueous Phase Oxidation

Reaction Mechanism and Reagents

The primary industrial method for Tbtdc synthesis involves a two-step process:

- Formation of an intermediate via reaction of dibenzylamine with carbon disulfide (CS₂) in water.

- Oxidation of the intermediate using hydrogen peroxide (H₂O₂) to yield this compound.

Key advantages of this method include the absence of organic solvents, minimal byproduct formation, and high yield (>99%). The reaction proceeds under mild conditions (20–46°C), with water acting as both a solvent and heat moderator.

Optimized Protocol (Patent Example 6)

The following table summarizes critical parameters from a patented procedure:

| Parameter | Value |

|---|---|

| Dibenzylamine | 60.0 kg |

| Carbon disulfide | 47.0 kg |

| Hydrogen peroxide (10%) | 168.9 kg |

| Reaction temperature | 38–46°C (step 1); reflux (step 2) |

| Reaction time | 3 hours (step 1); 4 hours (step 2) |

| Yield | 99.81% |

| Melting point | 131.4°C |

This method emphasizes alternating additions of CS₂ and dibenzylamine to suppress competitive side reactions. The use of excess H₂O₂ ensures complete oxidation while avoiding residual reactants.

Solvent-Free Synthesis for Biomedical Applications

Schiff Base Condensation Route

This compound derivatives designed for photodynamic therapy (PDT) employ a D–A–π–A (donor–acceptor–π–acceptor) skeletal framework. A representative synthesis involves:

- Condensation of 4-(diphenylamino)phenylbenzo[c]thiadiazole with 3-methylthiophene-2,4-dicarbonitrile in dichloromethane.

- Nanoparticle encapsulation using Pluronic F-127 to enhance biocompatibility.

The reaction produces this compound with near-infrared emission (825 nm) and a singlet oxygen quantum yield of 0.552, critical for PDT efficacy.

Key Physicochemical Properties

The following table compares this compound properties across synthesis methods:

Analytical and Scalability Challenges

Byproduct Mitigation

Industrial methods generate minimal inorganic salts, but trace residues may persist. Post-synthesis washing with warm water (65–75°C) reduces impurities to <0.2%. For biomedical grades, column chromatography (silica gel, hexane/ethyl acetate) achieves >98% purity.

化学反应分析

Types of Reactions

TBTDC undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Halogen atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of triazine oxides.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted triazine compounds.

科学研究应用

TBTDC has a wide range of scientific research applications, including:

Chemistry: Used as a photosensitizer in photochemical reactions.

Biology: Employed in bioimaging techniques to visualize biological processes.

Medicine: Utilized in photodynamic therapy for cancer treatment.

Industry: Applied in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices

作用机制

TBTDC exerts its effects through its ability to generate reactive oxygen species (ROS) upon light irradiation. The generated ROS can induce cell damage and apoptosis, making this compound effective in photodynamic therapy. The molecular targets include cellular components like lipids, proteins, and nucleic acids, leading to oxidative stress and cell death .

相似化合物的比较

Photophysical and Chemical Properties

Key Findings :

- This compound NPs produce 1.5× more ¹O₂ than Ce6 and RB under identical irradiation conditions, attributed to their AIE-enhanced ROS generation .

- Unlike Ce6 and RB, this compound NPs exhibit minimal cytotoxicity in normal cells (e.g., HaCaT keratinocytes) even at high concentrations (200 µg/mL), ensuring therapeutic safety .

Therapeutic Efficacy in Cancer Models

Key Findings :

- This compound NPs achieve near-complete cancer cell ablation (89% death) at low concentrations (12.5 µg/mL) in MCF-7 cells, outperforming Ce6 and RB .

Performance in Inflammatory Diseases (Psoriasis)

Key Findings :

- This compound NP-PDT normalizes epidermal architecture in psoriatic mice more effectively than calcipotriol (CAL), a first-line topical therapy .

- This compound NPs suppress hyperproliferation (via Ki67 reduction) and modulate keratinocyte differentiation (K17 downregulation, K10 upregulation), addressing core psoriasis pathologies .

Limitations and Advantages

Advantages of this compound NPs :

- Limitations: Requires precise light dosage control to avoid overproduction of ROS in healthy tissues. Limited data on long-term toxicity and biodistribution in large animal models.

生物活性

TBTDC (Tetrabutylthiuram disulfide) has garnered significant attention in recent years for its biological activity, particularly in the fields of photodynamic therapy (PDT) and cancer treatment. This article explores the compound's mechanisms of action, its effectiveness in various biological contexts, and relevant case studies that highlight its therapeutic potential.

Overview of this compound

This compound is a thiuram compound that exhibits notable photosensitizing properties. It generates reactive oxygen species (ROS) upon light activation, which are crucial for inducing cell death in targeted cells, particularly tumor cells. This ability to selectively damage malignant cells while sparing healthy tissue positions this compound as a promising candidate for cancer therapies and treatments for skin conditions such as psoriasis.

1. Photodynamic Therapy (PDT)

PDT using this compound involves the generation of singlet oxygen and other ROS when exposed to light. These ROS can induce apoptosis (programmed cell death) in cancer cells, making this compound a valuable tool in oncology. Studies have demonstrated that this compound nanoparticles (NPs) enhance cellular uptake and exhibit potent anticancer effects across various cancer cell lines, including HeLa, HepG2, MCF-7, and MCF-10 cells .

2. Anti-inflammatory Effects

In addition to its cytotoxic effects on cancer cells, this compound has shown promising results in reducing inflammation. Research indicates that this compound NP-PDT significantly decreases the mRNA levels of pro-inflammatory cytokines such as IL-23, IL-1β, TNF-α, and IFN-γ in models of psoriasis . This dual action—targeting both cancerous cells and inflammatory pathways—highlights this compound's versatility.

Case Study 1: Efficacy in Psoriasis Treatment

A study investigated the effects of this compound NP-PDT on IMQ-induced psoriasis in mice. The results indicated a marked reduction in inflammatory responses and keratinocyte apoptosis was induced through specific pathways involving caspase-3 and Bcl-2 proteins . The study also noted that this compound NPs did not exhibit significant cytotoxicity even at high concentrations (up to 200 μg/ml), indicating good biocompatibility .

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| IL-23 mRNA Level | High | Significantly Reduced |

| Caspase-3 Expression | Low | Increased |

| Bcl-2 Expression | High | Decreased |

Case Study 2: Anticancer Properties

In another study focusing on various cancer cell lines, this compound was shown to effectively induce apoptosis through ROS generation. The study highlighted that cellular uptake of this compound NPs was more efficient than that of its molecular counterparts, leading to enhanced therapeutic outcomes .

属性

分子式 |

C36H22N6S3 |

|---|---|

分子量 |

634.8 g/mol |

IUPAC 名称 |

3-methyl-5-[(E)-[5-[7-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-4-yl]thiophen-2-yl]methylideneamino]thiophene-2,4-dicarbonitrile |

InChI |

InChI=1S/C36H22N6S3/c1-23-31(20-37)36(44-33(23)21-38)39-22-28-16-19-32(43-28)30-18-17-29(34-35(30)41-45-40-34)24-12-14-27(15-13-24)42(25-8-4-2-5-9-25)26-10-6-3-7-11-26/h2-19,22H,1H3/b39-22+ |

InChI 键 |

KJLSQPPZBSVZJS-WVKHYPTHSA-N |

手性 SMILES |

CC1=C(SC(=C1C#N)/N=C/C2=CC=C(S2)C3=CC=C(C4=NSN=C34)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N |

规范 SMILES |

CC1=C(SC(=C1C#N)N=CC2=CC=C(S2)C3=CC=C(C4=NSN=C34)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。